![molecular formula C14H11N3O4 B5729494 2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5729494.png)
2-[(3-nitrobenzoyl)amino]benzamide
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Overview
Description
“2-[(3-nitrobenzoyl)amino]benzamide” is a derivative of benzamide . Benzamide is the simplest amide derivative of benzoic acid. It appears as a white solid in powdered form and as colorless crystals in crystalline form .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “2-[(3-nitrobenzoyl)amino]benzamide” is similar to that of benzamide . The molecular formula is C21H15N5O8 .Chemical Reactions Analysis
The synthesis of benzamides involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This reaction is direct condensation .Scientific Research Applications
Anticancer Properties
2-[(3-nitrobenzoyl)amino]benzamide: has shown promise as a potential anticancer agent. Researchers have investigated its ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). The compound’s mechanism of action involves interfering with key cellular pathways, making it a subject of interest in cancer drug development .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies suggest that 2-[(3-nitrobenzoyl)amino]benzamide may modulate inflammatory responses by targeting specific signaling pathways. Its anti-inflammatory properties make it relevant for drug discovery and therapeutic interventions .
Antioxidant Activity
As an antioxidant, this compound scavenges free radicals and protects cells from oxidative stress. Oxidative damage contributes to aging, neurodegenerative diseases, and cardiovascular disorders. Researchers are exploring how 2-[(3-nitrobenzoyl)amino]benzamide can enhance cellular defense mechanisms .
Photodynamic Therapy (PDT)
PDT is a non-invasive treatment for cancer and other conditions. It involves activating photosensitizers with light to generate reactive oxygen species, which selectively destroy abnormal cells2-[(3-nitrobenzoyl)amino]benzamide has been investigated as a potential photosensitizer due to its absorption properties in the visible light range .
Organic Synthesis and Medicinal Chemistry
Chemists utilize this compound in synthetic routes to create more complex molecules. Its unique structure allows for diverse modifications, making it valuable in designing novel drugs or functional materials. Medicinal chemists explore derivatives of 2-[(3-nitrobenzoyl)amino]benzamide for specific biological activities .
Biological Probes and Imaging Agents
Fluorescent derivatives of 2-[(3-nitrobenzoyl)amino]benzamide serve as valuable tools in cell biology and bioimaging. Researchers label cellular components with these probes to visualize specific processes, such as protein localization or receptor binding. Their use extends to studying cellular dynamics and disease mechanisms .
Mechanism of Action
Target of Action
The primary target of 2-[(3-nitrobenzoyl)amino]benzamide is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose.
Mode of Action
It is believed to interact with its target, the glycogen phosphorylase, muscle form, leading to changes in the enzyme’s activity
Biochemical Pathways
The compound affects the glycogenolysis pathway by interacting with the Glycogen phosphorylase, muscle form
Result of Action
Given its target, it may influence the levels of glucose in the body by modulating glycogenolysis
properties
IUPAC Name |
2-[(3-nitrobenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c15-13(18)11-6-1-2-7-12(11)16-14(19)9-4-3-5-10(8-9)17(20)21/h1-8H,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHDDECYHGSHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Nitrobenzoyl)amino]benzamide |
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